molecular formula C18H29N3O5S B2624369 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide CAS No. 833438-75-8

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2624369
M. Wt: 399.51
InChI Key: VGDCJCZDOHZGOC-UHFFFAOYSA-N
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Description

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide, also known as HPPS, is a sulfonamide compound that has been widely used in scientific research. HPPS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Due to its unique chemical structure and biological activity, HPPS has attracted significant attention in the scientific community.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide' involves the reaction of 4-(2-hydroxy-3-propoxypropyl)-N,N-dimethylpiperazine-1-sulfonamide with 4-propanoylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Starting Materials
4-(2-hydroxy-3-propoxypropyl)-N,N-dimethylpiperazine-1-sulfonamide, 4-propanoylphenol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride

Reaction
Step 1: Dissolve 4-(2-hydroxy-3-propoxypropyl)-N,N-dimethylpiperazine-1-sulfonamide and 4-propanoylphenol in a suitable solvent such as dichloromethane or dimethylformamide., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in acetic anhydride and stir at room temperature for several hours., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate., Step 6: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking the hydration of carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, with an IC50 value of less than 1 nM for some isoforms of the enzyme.

Biochemical And Physiological Effects

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase by 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide leads to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has been used to study the role of carbonic anhydrase in various physiological processes, such as fluid secretion, ion transport, and bone resorption.

Advantages And Limitations For Lab Experiments

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide is also a stable compound that can be easily synthesized and purified, making it a cost-effective and reliable compound for scientific research. However, 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide. One potential direction is the development of 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide analogs with improved solubility and pharmacokinetic properties. Another direction is the study of the role of carbonic anhydrase in the pathogenesis of various diseases, such as cancer and epilepsy. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide can be used to develop new therapeutic agents that target carbonic anhydrase and have potential therapeutic benefits. Finally, the study of the physiological and biochemical effects of 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide can provide insights into the role of carbonic anhydrase in various physiological processes.

Scientific Research Applications

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has been widely used in scientific research as a potent inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including acid-base balance, gas exchange, and fluid secretion. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide has been used to study the role of carbonic anhydrase in these diseases and to develop new therapeutic agents.

properties

IUPAC Name

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5S/c1-4-18(23)15-5-7-17(8-6-15)26-14-16(22)13-20-9-11-21(12-10-20)27(24,25)19(2)3/h5-8,16,22H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCJCZDOHZGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide

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